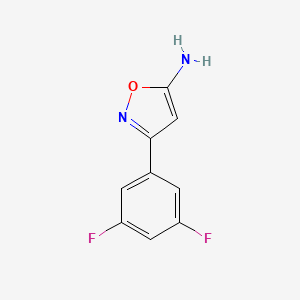

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine

Descripción general

Descripción

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine, also known as DFOA, is an organic compound that has recently gained attention in scientific research due to its potential applications in medicinal chemistry. DFOA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, making it a versatile molecule for use in drug design.

Aplicaciones Científicas De Investigación

Photoreaction and Synthesis

3-(3,5-Difluorophenyl)-1,2-oxazol-5-amine is part of the broader family of fluorinated heterocyclic compounds. For instance, a study on photochemical synthesis of related compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, outlines a method involving irradiation in methanol and ammonia or amines, leading to various derivatives (Buscemi et al., 2001). This process is important for producing a range of compounds for potential applications in material science and pharmacology.

Antibacterial Properties

A study on novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragments showed promising antibacterial activity. This highlights the potential of oxazol-5-amine derivatives in developing new antibacterial agents (Mehta, 2016).

Synthesis of Isoxazoles

In another study, the transformation of similar compounds, such as 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, led to the formation of isoxazole derivatives, suggesting a pathway for the synthesis of diverse isoxazole-based molecules (Potkin et al., 2009).

Heterocyclic Scaffold Synthesis

The compound has also been used in the synthesis of fluorinated heterocyclic scaffolds, which are attractive for their potential applications in drug discovery and material science. An example is the synthesis of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine (Revanna et al., 2013).

Activation of Ortho-Leaving Groups

Oxazoles, including those similar to this compound, have been used to activate ortho-leaving groups in nucleophilic aromatic substitution. This application is crucial in synthetic chemistry for constructing complex molecules (Cram et al., 1987).

Photoinduced Molecular Rearrangements

The photochemistry of related oxadiazoles has been studied for their ability to undergo molecular rearrangements, forming compounds like triazoles and benzimidazoles (Buscemi et al., 1996). These rearrangements are significant in creating new molecular structures for various applications.

Synthesis of Novel Derivatives

There are studies on the synthesis of novel derivatives containing the oxazole moiety, which demonstrates the versatility and wide applicability of these compounds in creating new molecular entities (Potkin et al., 2009).

Mecanismo De Acción

Target of Action

The compound belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazoles are often used in drug discovery due to their ability to bind to various enzymes and receptors in the body. Without specific studies on this compound, it’s hard to identify its primary targets and their roles .

Mode of Action

The mode of action of a compound is determined by how it interacts with its target. In the case of oxazoles, they can act as inhibitors, activators, or modulators of their target proteins, depending on their specific structure and the nature of the target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Oxazoles are often involved in pathways related to cell signaling, enzyme activity regulation, and protein synthesis .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and efficacy. Unfortunately, without specific studies, it’s hard to outline the ADME properties of this compound .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned, oxazoles can have various effects depending on their specific targets .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s hard to discuss how these factors might influence the action of this compound .

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRREZOBLFZTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

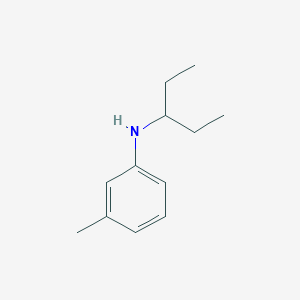

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

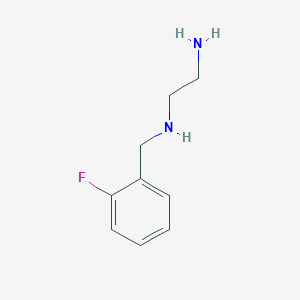

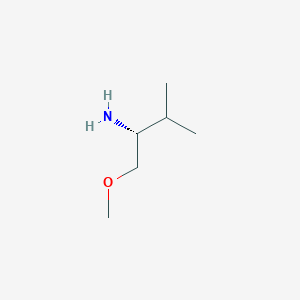

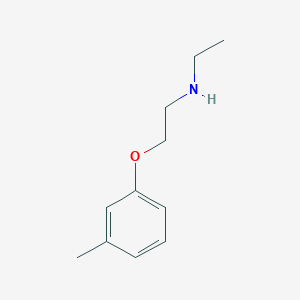

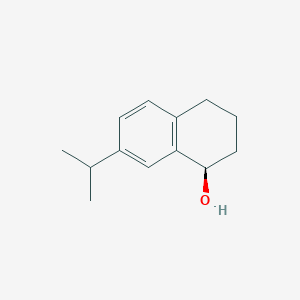

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B1416291.png)

![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)

![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)